1-(Cyclobutylmethyl)-1,4-diazepane
Description
1-(Cyclobutylmethyl)-1,4-diazepane (CAS: 1240573-19-6) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol . Structurally, it consists of a seven-membered 1,4-diazepane ring substituted at the 1-position with a cyclobutylmethyl group.
Properties
IUPAC Name |
1-(cyclobutylmethyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-3-10(4-1)9-12-7-2-5-11-6-8-12/h10-11H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYQWWCWQFLXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Cyclobutylmethyl)-1,4-diazepane typically involves the following steps:
Cyclization: The formation of the diazepane ring can be accomplished through cyclization reactions involving appropriate precursors, such as diamines and dihalides, under controlled conditions.
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. Common techniques include batch and continuous flow processes, which allow for scalable production.
Chemical Reactions Analysis
1-(Cyclobutylmethyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Cyclobutylmethyl)-1,4-diazepane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Size and Shape : Cyclobutylmethyl (4-membered ring) introduces less steric bulk compared to cyclopentyl (5-membered) or cyclohexyl (6-membered) groups. This may enhance conformational flexibility and binding to sterically constrained targets .
- The electron-withdrawing fluorine in 1-(2-Fluorobenzoyl)-1,4-diazepane could stabilize the compound against metabolic degradation .
- Molecular Weight : Bulky substituents (e.g., bromobenzyl) increase molecular weight significantly, which may influence pharmacokinetic properties such as solubility and membrane permeability .
Biological Activity
1-(Cyclobutylmethyl)-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
This compound is characterized by a diazepane ring with a cyclobutylmethyl substituent. Its molecular formula is , and it has a CAS number of 1240573-19-6. The structural features contribute to its unique interactions within biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body:
- Receptor Interaction : The compound is believed to interact with neurotransmitter receptors, potentially influencing pathways related to anxiety and depression.
- Enzyme Modulation : It may modulate the activity of specific enzymes involved in neurotransmitter synthesis and degradation, thereby affecting overall neurotransmission.
Biological Activity Profiles
The biological activity profiles of this compound have been assessed using both in vitro and in vivo studies. Key findings include:
- Antidepressant Activity : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
- Anxiolytic Effects : Research indicates that it may possess anxiolytic properties, reducing anxiety levels in test subjects.
Case Studies
Several studies have investigated the pharmacological effects of this compound:
-
Study on Antidepressant Effects :
- Objective : To evaluate the antidepressant activity in rodent models.
- Methodology : Administered varying doses of the compound and assessed behavioral changes using standard tests (e.g., forced swim test).
- Results : Significant reductions in depressive-like behavior were observed at higher doses.
-
Study on Anxiolytic Properties :
- Objective : To assess the anxiolytic effects in mice.
- Methodology : Utilized the elevated plus maze test to measure anxiety levels post-administration.
- Results : Mice treated with the compound spent more time in open arms compared to controls, indicating reduced anxiety levels.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other diazepane derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Diazepane ring with cyclobutyl group | Antidepressant, Anxiolytic |
| 1-(Methyl)-1,4-diazepane | Diazepane ring with methyl group | Mild sedative effects |
| 1-(Phenyl)-1,4-diazepane | Diazepane ring with phenyl group | Potential antipsychotic |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
